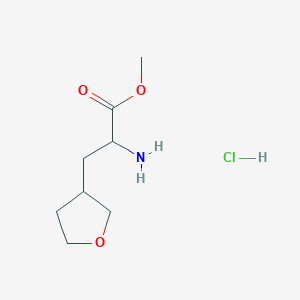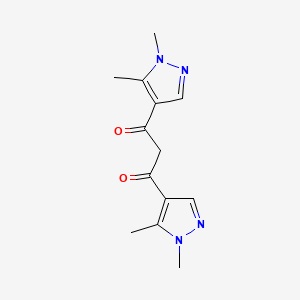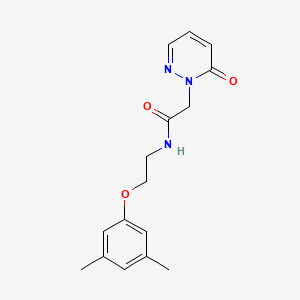
2-(pyrazine-2-carboxamido)-N-(4-(trifluoromethoxy)phenyl)oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(pyrazine-2-carboxamido)-N-(4-(trifluoromethoxy)phenyl)oxazole-4-carboxamide, also known as PTIO, is a chemical compound that has shown significant potential in various scientific research applications. PTIO is a nitric oxide (NO) scavenger, which means it can remove NO from biological systems. This unique property of PTIO has made it an important tool in many biochemical and physiological studies.
Applications De Recherche Scientifique
Functionalization of Oxazolo[4,5-b]pyrazines
- Research Context : The functionalization of oxazolo[4,5-b]pyrazines, obtained from reactions involving 2,3-dichloropyrazine and carboxamides, was explored through deprotometallation methods.
- Application : The study explored different functionalization techniques, including lithio derivative formation and iodolysis, revealing insights into regioselectivities based on the presence of different substituent groups.
- Source : (Bisballe et al., 2018).
Synthesis and Biological Evaluation of Linezolid Analogues
- Research Context : The synthesis of novel compounds structurally related to Linezolid, including oxazol-5(4H)-one derivatives, was achieved using pyrazine-2-carboxamide.
- Application : These compounds were evaluated for their antimicrobial and antifungal activities, demonstrating the potential for developing new therapeutic agents.
- Source : (Rajurkar & Pund, 2014).
Oxidative Rearrangement in Drug Candidates
- Research Context : The study focused on the ex vivo oxidation of a drug candidate, AZD9819, which underwent rearrangement to form a five-membered oxazole derivative.
- Application : This finding highlights the importance of understanding the oxidative stability of drug candidates, particularly for those containing the pyrazinone-carboxamide core.
- Source : (Gu et al., 2015).
Synthesis of Benzamide-Based Antivirals
- Research Context : A new synthesis route for benzamide-based 5-aminopyrazoles and their derivatives was developed.
- Application : These compounds were tested for their anti-influenza A virus activity, indicating potential applications in antiviral drug development.
- Source : (Hebishy et al., 2020).
Synthesis of Pyrazinamide Derivatives as Growth Inhibitors
- Research Context : Research focused on the synthesis and reactions of 4-pyrazine-2-carboxamido carboxylic acid derivatives.
- Application : These derivatives exhibited promising effects against the growth of Leuconostoc sp. and other microorganisms, underscoring their potential as antimicrobial agents.
- Source : (Abdelwahab et al., 2007).
Propriétés
IUPAC Name |
2-(pyrazine-2-carbonylamino)-N-[4-(trifluoromethoxy)phenyl]-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N5O4/c17-16(18,19)28-10-3-1-9(2-4-10)22-14(26)12-8-27-15(23-12)24-13(25)11-7-20-5-6-21-11/h1-8H,(H,22,26)(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUVYQBTMCXMKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2453197.png)


![N-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2453204.png)


![1-(thiophen-2-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopentanecarboxamide](/img/structure/B2453208.png)


![N-[(5-methyl-2-furyl)methyl]-4-(2-methyl-1,3-thiazol-4-yl)benzamide](/img/structure/B2453214.png)
![2-chloro-N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline](/img/structure/B2453215.png)
![(Benzo[b]thiophen-3-yl)zinc pivalate](/img/structure/B2453217.png)
